molecular formula C18H18N2O4 B1603258 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline CAS No. 228559-85-1

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline

Cat. No.: B1603258
CAS No.: 228559-85-1
M. Wt: 326.3 g/mol
InChI Key: VKTFYWFVBORGFY-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline is an organic compound characterized by its quinoline and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for their therapeutic properties.

Mechanism of Action

The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it useful in cancer therapy.

Comparison with Similar Compounds

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluoroaniline

Comparison: Compared to its analogs, 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline exhibits unique properties due to the presence of the methoxy group on the aniline ring. This substitution can influence its electronic properties and reactivity, making it distinct in terms of its chemical behavior and biological activity.

Properties

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-21-16-8-11(4-5-13(16)19)24-15-6-7-20-14-10-18(23-3)17(22-2)9-12(14)15/h4-10H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTFYWFVBORGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619535
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228559-85-1
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dimethoxy-4-(3-methoxy-4-nitrophenoxy)quinoline was hydrogenated in EtOH/DMF using 10% Pd/C at 40 psi to yield 4-(6,7-dimethoxyquinolin-4-yloxy)-2-methoxy-phenylamine. LCMS m/z=327 (M+1); 1H NMR (DMSO) δ: 8.43 (d, 1H, J=6 Hz), 7.5 (s, 1H), 7.37 (s, 1H), 6.76 (d, 1H, J=2.6 Hz), 6.72 (d, 1H, J=9 Hz), 6.60 (dd, 1H, J=2.5, 8.5 Hz), 6.41 (d, 1H, J=5.6 Hz), 3.75 (s, 3H), 3.31 (s, 6H).
Name
6,7-Dimethoxy-4-(3-methoxy-4-nitrophenoxy)quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH DMF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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